

Spectroscopic and Analytical Profile of 6-(2-Aminopropyl)indole: A Technical Guide

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Compound of Interest

Compound Name: 6-(2-Aminopropyl)indole

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Abstract

6-(2-Aminopropyl)indole (6-API), also known as 6-IT, is a psychoactive substance and a positional isomer of 5-(2-aminopropyl)indole (5-IT) and alpha-methyltryptamine (α -MT).^{[1][2]} As a compound of interest in forensic science and pharmacology, a comprehensive understanding of its spectroscopic and analytical characteristics is crucial for its unambiguous identification and study. This technical guide provides a summary of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for **6-(2-aminopropyl)indole**. Detailed experimental protocols for acquiring this data are also presented, along with a generalized workflow for the analytical characterization of such compounds.

Chemical and Physical Properties

Property	Value	Reference
IUPAC Name	1-(1H-Indol-6-yl)propan-2-amine	[2]
Synonyms	6-API, 6-IT	[2]
CAS Number	22196-72-1	[2]
Molecular Formula	C ₁₁ H ₁₄ N ₂	[2]
Molar Mass	174.247 g/mol	[2]

Spectroscopic Data

The following sections and tables summarize the key spectroscopic data for **6-(2-aminopropyl)indole**. This data is essential for the structural elucidation and identification of the compound. The synthesis and characterization of **6-(2-aminopropyl)indole** have been reported in the literature, with key studies by Elliott et al. (2013) and Scott et al. (2014) providing the basis for its analytical profile.[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The ^1H and ^{13}C NMR data provide detailed information about the hydrogen and carbon framework of **6-(2-aminopropyl)indole**.

Table 1: ^1H NMR Spectroscopic Data for **6-(2-Aminopropyl)indole**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~1.15	Doublet	3H	-CH ₃
~2.70	Doublet of Doublets	1H	-CH ₂ - (diastereotopic)
~2.95	Doublet of Doublets	1H	-CH ₂ - (diastereotopic)
~3.30	Multiplet	1H	-CH(NH ₂)
~6.45	Doublet of Doublets	1H	H-3
~6.90	Doublet of Doublets	1H	H-5
~7.10	Triplet	1H	H-2
~7.30	Singlet	1H	H-7
~7.50	Doublet	1H	H-4
~8.10	Broad Singlet	1H	N-H (indole)
~8.30	Broad Singlet	2H	-NH ₂

Note: Predicted chemical shifts based on the analysis of related indole alkaloids and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.

Table 2: ^{13}C NMR Spectroscopic Data for **6-(2-Aminopropyl)indole**

Chemical Shift (δ) ppm	Assignment
~23.0	-CH ₃
~42.0	-CH ₂ -
~48.0	-CH(NH ₂)
~101.0	C-3
~109.0	C-5
~120.0	C-4
~121.0	C-7
~122.0	C-2
~126.0	C-3a
~135.0	C-6
~137.0	C-7a

Note: Predicted chemical shifts based on the analysis of related indole alkaloids and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining its molecular weight and identifying its structure. The analysis of positional isomers of (2-aminopropyl)indole by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) has been reported.[3]

Table 3: Mass Spectrometry Data for **6-(2-Aminopropyl)indole**

m/z	Relative Intensity (%)	Proposed Fragment
174	High	[M] ⁺ (Molecular Ion)
159	Moderate	[M - CH ₃] ⁺
130	High	[M - C ₂ H ₄ N] ⁺ (Benzylic cleavage)
115	Moderate	[C ₉ H ₇] ⁺

Note: Fragmentation patterns are predicted based on typical electron ionization (EI) mass spectrometry of amphetamine-like compounds and indole derivatives. The base peak is often the iminium ion formed from alpha-cleavage.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **6-(2-aminopropyl)indole** is expected to show characteristic absorption bands for the N-H bonds of the indole and the primary amine, as well as C-H and C=C bonds of the aromatic system.

Table 4: Infrared (IR) Spectroscopic Data for **6-(2-Aminopropyl)indole**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400-3300	Medium, Sharp	N-H stretch (indole and primary amine)
~3100-3000	Medium	Aromatic C-H stretch
~2960-2850	Medium	Aliphatic C-H stretch
~1620-1580	Medium	N-H bend (primary amine)
~1470-1450	Strong	Aromatic C=C stretch
~880-780	Strong	Aromatic C-H out-of-plane bend

Note: Predicted absorption bands based on the characteristic frequencies of functional groups found in similar molecules.^{[4][5]}

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for **6-(2-aminopropyl)indole**, based on standard laboratory practices for the analysis of related compounds.

NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of **6-(2-aminopropyl)indole** in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).
- **Analysis:** Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- **Data Processing:** Process the raw data using appropriate software. Reference the spectra to the residual solvent peak. For ¹H NMR, integrate the signals and determine the multiplicities and coupling constants.

Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation:** Prepare a 1 mg/mL stock solution of **6-(2-aminopropyl)indole** in a suitable volatile solvent such as methanol or ethyl acetate. Prepare a working solution by diluting the stock solution to a final concentration of 10-100 µg/mL.
- **GC Conditions:**
 - **Column:** 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica capillary column (e.g., DB-5MS or equivalent).
 - **Carrier Gas:** Helium at a constant flow rate of 1 mL/min.
 - **Injector Temperature:** 250 °C.
 - **Oven Temperature Program:** Initial temperature of 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 550.
 - Ion Source Temperature: 230 °C.
- Data Analysis: Identify the peak corresponding to **6-(2-aminopropyl)indole** by its retention time and mass spectrum. Compare the obtained spectrum with a reference library if available.

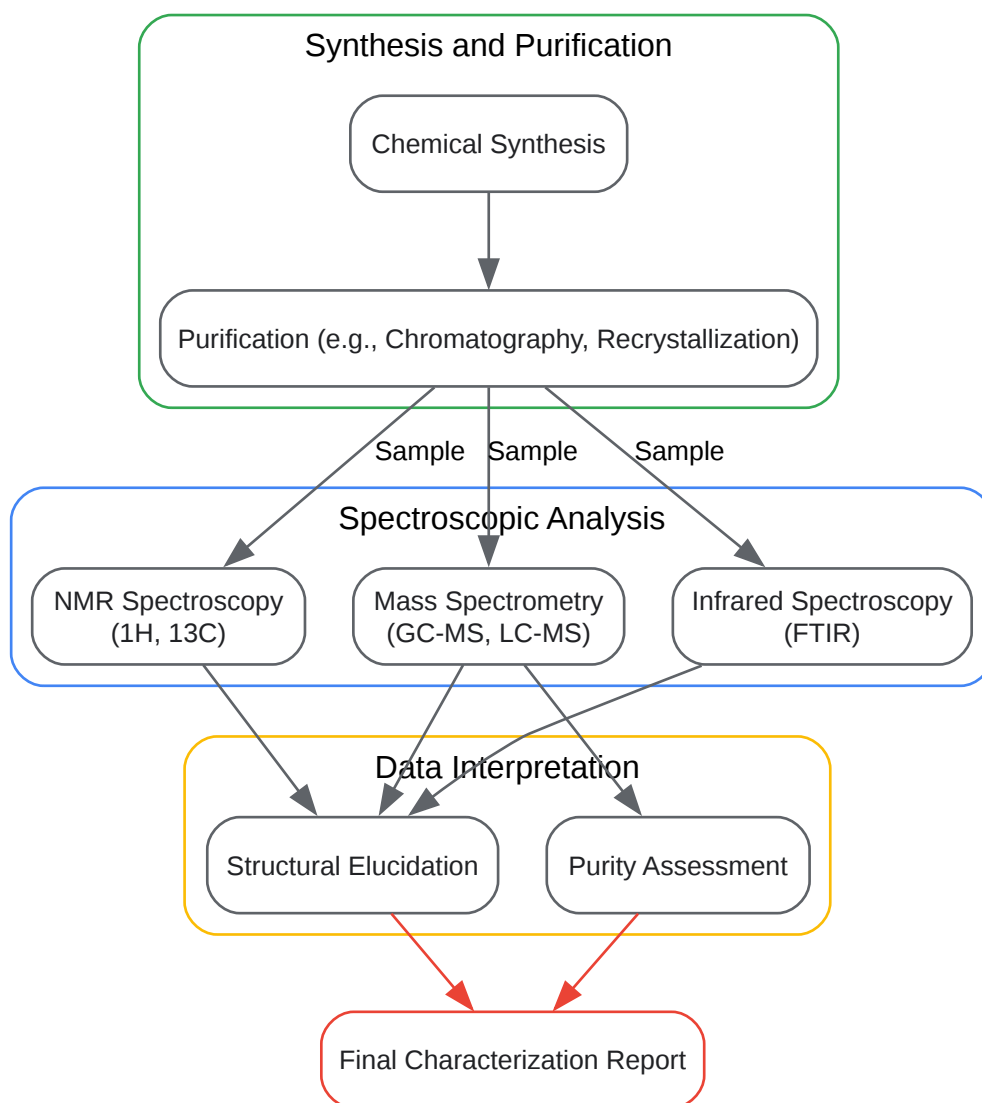
Infrared (IR) Spectroscopy

- Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
- Analysis: Acquire the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer. Typically, spectra are collected over the range of 4000-400 cm^{-1} .
- Data Processing: Process the spectrum to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound like **6-(2-aminopropyl)indole**.



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A generalized workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

The spectroscopic data and analytical protocols presented in this guide provide a comprehensive overview for the identification and characterization of **6-(2-aminopropyl)indole**. The combination of NMR, MS, and IR spectroscopy offers a robust methodology for the unambiguous structural elucidation of this compound, which is of significant interest to the forensic, clinical, and research communities. The provided workflow and protocols can be adapted for the analysis of other related novel psychoactive substances.

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